molecular formula C13H16N2O3 B13252216 Ethyl 3-(furan-2-yl)-1-(propan-2-yl)-1H-pyrazole-4-carboxylate

Ethyl 3-(furan-2-yl)-1-(propan-2-yl)-1H-pyrazole-4-carboxylate

Cat. No.: B13252216
M. Wt: 248.28 g/mol
InChI Key: YXPDHXMQDVKTDI-UHFFFAOYSA-N
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Description

Ethyl 3-(furan-2-yl)-1-(propan-2-yl)-1H-pyrazole-4-carboxylate is a chemical compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a furan ring, an isopropyl group, and an ethyl ester group attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(furan-2-yl)-1-(propan-2-yl)-1H-pyrazole-4-carboxylate typically involves the reaction of furan-2-carboxylic acid with isopropyl hydrazine to form the corresponding hydrazone. This intermediate is then cyclized under acidic conditions to yield the pyrazole ring. The final step involves esterification with ethanol to produce the ethyl ester derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions such as the use of catalysts, controlled temperatures, and pressures to enhance yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(furan-2-yl)-1-(propan-2-yl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The pyrazole ring can be reduced to form dihydropyrazole derivatives.

    Substitution: The ethyl ester group can be substituted with other nucleophiles to form different ester or amide derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Dihydropyrazole derivatives.

    Substitution: Various ester or amide derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-(furan-2-yl)-1-(propan-2-yl)-1H-pyrazole-4-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a probe to study enzyme-substrate interactions and receptor binding.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 3-(furan-2-yl)-1-(propan-2-yl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets such as enzymes or receptors. The furan and pyrazole rings can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, which facilitate binding to the target. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-(furan-2-yl)-1-methyl-1H-pyrazole-4-carboxylate
  • Ethyl 3-(furan-2-yl)-1-(tert-butyl)-1H-pyrazole-4-carboxylate
  • Ethyl 3-(furan-2-yl)-1-(cyclopropyl)-1H-pyrazole-4-carboxylate

Uniqueness

Ethyl 3-(furan-2-yl)-1-(propan-2-yl)-1H-pyrazole-4-carboxylate is unique due to the presence of the isopropyl group, which can influence its steric and electronic properties. This can affect its reactivity, binding affinity, and overall biological activity compared to similar compounds with different substituents.

Properties

Molecular Formula

C13H16N2O3

Molecular Weight

248.28 g/mol

IUPAC Name

ethyl 3-(furan-2-yl)-1-propan-2-ylpyrazole-4-carboxylate

InChI

InChI=1S/C13H16N2O3/c1-4-17-13(16)10-8-15(9(2)3)14-12(10)11-6-5-7-18-11/h5-9H,4H2,1-3H3

InChI Key

YXPDHXMQDVKTDI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN(N=C1C2=CC=CO2)C(C)C

Origin of Product

United States

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